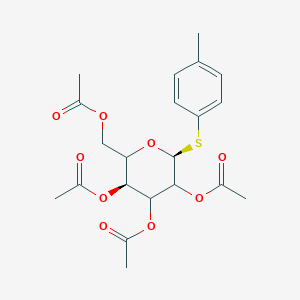

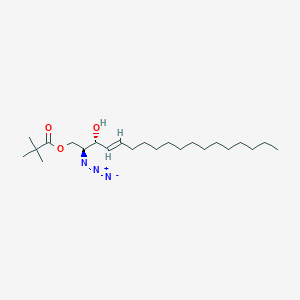

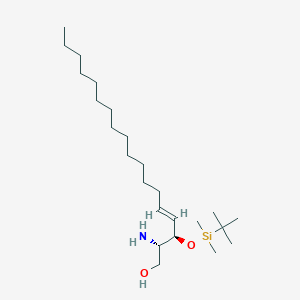

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (F-FDG) is a fluorinated glucose analog that has been extensively studied for its potential applications in medical imaging and other scientific research. F-FDG is a fluorinated glucose analog developed for the purpose of imaging glucose metabolism in living organisms. It is widely used in positron emission tomography (PET) scans to detect the presence of cancer and other diseases. F-FDG has also been used in research to study the metabolism of glucose and other sugars in living organisms.

Scientific Research Applications

Cancer Diagnostics and Metabolic Imaging

Fluoro 2-Deoxy-2-fluoro-D-glucose: (FDG) is widely used in positron emission tomography (PET) scans for cancer diagnostics. FDG is a glucose analog that accumulates in cells with high glucose uptake, such as cancer cells. The uptake of FDG allows for the visualization of tumors due to their increased metabolic activity compared to normal tissues .

Understanding the Warburg Effect

The Warburg effect describes the preference of cancer cells to undergo glycolysis rather than oxidative phosphorylation, even in the presence of oxygen. FDG-PET imaging has been instrumental in studying this phenomenon, providing insights into the altered metabolism of cancer cells .

Plant Imaging and Metabolism Studies

FDG has applications in plant imaging, where it’s used to trace glucose uptake and metabolism. It helps in understanding processes like photoassimilate translocation, carbon allocation, and glycoside biosynthesis in plants .

Glycosylation Inhibition Studies

As an analog of glucose, FDG can be taken up by cells but does not undergo further glycolysis. This property makes it useful for studying the inhibition of glycosylation, a post-translational modification of proteins, which is a critical process in cell biology and disease progression .

Radiotracer in Experimental Models

FDG is used as a radiotracer in experimental models to study various biological processes. Its uptake and distribution patterns can be monitored, providing valuable data on cellular and systemic functions .

Photoassimilate Tracing in Agriculture

In agriculture, FDG can be used to trace the movement of photoassimilates—substances produced during photosynthesis—from the leaves to other parts of the plant. This application is crucial for understanding plant growth and crop yield optimization .

Glucose Uptake in Radiation and Burn Injury Studies

FDG is utilized to study glucose uptake in animal models with radiation and burn injuries. This research can lead to better understanding and treatment of such injuries, as glucose metabolism plays a significant role in the healing process .

Metabolic Research in Non-Human Models

FDG imaging is also applied in non-human models to explore metabolic processes. This includes research in various animal models, which can provide insights applicable to human health and disease .

properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8-,9-,10-,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIWIFNLCSFOGJ-PRFVCTMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

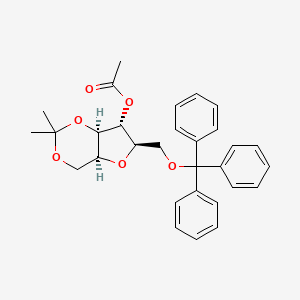

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)